An In-depth Technical Guide to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a pivotal intermediate in the realm of carbohydrate chemistry, offering a strategically protected scaffold for the synthesis of complex oligosaccharides and glycoconjugates. Its unique arrangement of benzoyl protecting groups imparts a balance of stability and selective reactivity, making it an invaluable tool for researchers in drug discovery and glycobiology. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthetic pathway, and an exploration of its applications as a key building block in medicinal chemistry.
Core Properties and Identification
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties and unique identifiers.
CAS Number: 3601-36-3[1][2][3][4]
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures unambiguous identification of this specific chemical substance in literature, databases, and regulatory documents.
Physicochemical Data
A summary of the key physicochemical properties of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₆O₉ | [1][3] |
| Molecular Weight | 506.50 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 139-143 °C | [1][2] |
| Optical Rotation | [α]20/D ≈ +121° (c=1 in CHCl₃) | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [2] |
These properties are critical for designing synthetic reactions, developing purification protocols, and ensuring the quality control of the material.
Synthesis and Mechanistic Insights
The synthesis of selectively protected monosaccharides like Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is a multi-step process that hinges on the strategic use of protecting groups to differentiate the reactivity of the various hydroxyl groups on the pyranose ring. While the direct synthesis of the alpha-anomer is less commonly detailed, the principles can be expertly illustrated through the well-documented synthesis of its beta-anomeric counterpart, which involves analogous steps of protection, selective deprotection, and benzoylation.
The general synthetic strategy involves:
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Anomeric Protection: Introduction of a methyl group at the anomeric position (C1).
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Regioselective Protection: Differentiating the hydroxyl groups at C4 and C6 from those at C2 and C3.
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Benzoylation: Introduction of the benzoyl groups at the desired positions.
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Deprotection: Removal of the temporary protecting groups to yield the target molecule.
Below is a representative workflow illustrating the key transformations.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Beta-Anomer Synthesis)
This protocol is adapted from established procedures for the synthesis of the corresponding beta-anomer and illustrates the fundamental chemical transformations.
Step 1: Formation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside
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Rationale: The formation of a benzylidene acetal between the C4 and C6 hydroxyls is a common strategy to protect these positions simultaneously. The cis-diol at C4 and C6 in galactose readily forms this cyclic acetal.
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Procedure:
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Dissolve Methyl α-D-galactopyranoside in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).
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Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid.
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Heat the reaction mixture (e.g., to 55 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure.
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Purify the product by recrystallization from a suitable solvent system like ethyl acetate.
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Step 2: Benzoylation of C2 and C3 Hydroxyls
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Rationale: With the C4 and C6 positions protected, the remaining free hydroxyls at C2 and C3 can be acylated. Pyridine acts as a base to neutralize the HCl byproduct of the reaction with benzoyl chloride and can also serve as a nucleophilic catalyst.
-
Procedure:
-
Dissolve the product from Step 1 in anhydrous pyridine and cool in an ice bath.
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Slowly add benzoyl chloride to the solution.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by diluting with a solvent like dichloromethane and washing with dilute acid (to remove pyridine), followed by aqueous bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dibenzoylated product.
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Step 3: Selective Removal of the Benzylidene Acetal
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Rationale: Mild acidic hydrolysis is employed to selectively cleave the benzylidene acetal, liberating the hydroxyl groups at C4 and C6 while leaving the more stable benzoyl esters intact.
-
Procedure:
-
Dissolve the dibenzoylated product in a mixture of acetic acid and water (e.g., 8:2 v/v).
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Heat the mixture (e.g., to 60 °C) and stir for several hours, monitoring the reaction progress by TLC.
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After completion, dilute with ethyl acetate and neutralize the acid by washing with saturated sodium bicarbonate solution.
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Wash with brine, dry the organic layer, and concentrate.
-
Purify the resulting diol by column chromatography on silica gel.
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Step 4: Selective Benzoylation of the C6 Hydroxyl
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Rationale: The primary hydroxyl at C6 is more sterically accessible and generally more reactive than the secondary hydroxyl at C4. This difference in reactivity allows for the selective benzoylation of the C6 position under controlled conditions.
-
Procedure:
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Dissolve the diol from Step 3 in anhydrous pyridine.
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Cool the solution and add a controlled amount of benzoyl chloride.
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Monitor the reaction closely by TLC to maximize the formation of the desired 2,3,6-tri-O-benzoyl product and minimize the formation of the fully benzoylated byproduct.
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Perform an aqueous work-up as described in Step 2.
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Purify the final product, Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside, by column chromatography.
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Applications in Drug Development and Medicinal Chemistry
The strategic placement of the benzoyl groups and the free hydroxyl at the C4 position makes Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside a highly valuable glycosyl acceptor .[1] This means it can be coupled with a glycosyl donor (another monosaccharide activated at its anomeric center) to form a disaccharide with a new glycosidic bond at the C4 position. This is a fundamental step in the synthesis of oligosaccharides.
Oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding. As such, synthetic oligosaccharides and their analogs are of significant interest as potential therapeutics, vaccines, and diagnostic agents.[4]
Key Application Areas:
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Synthesis of Bioactive Oligosaccharides: This compound serves as a key building block for the assembly of complex oligosaccharides that can mimic naturally occurring glycans. These synthetic glycans are used to study glycan-protein interactions and to develop inhibitors of these interactions, which is a promising strategy for anti-inflammatory and anti-cancer drug development.[4]
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Development of Glycoconjugate Drugs: The galactose moiety can be incorporated into larger drug molecules to improve their pharmacokinetic properties, such as solubility, stability, and targeted delivery.[1] The free C4-hydroxyl allows for further chemical modification and conjugation to other molecules of interest.
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Carbohydrate Chemistry Research: It is widely used in fundamental research to understand the structure and function of complex carbohydrates and to develop new methodologies for glycosidic bond formation.[1][4]
Representative Workflow: Disaccharide Synthesis
The following diagram illustrates the role of Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside as a glycosyl acceptor in a typical glycosylation reaction.
Caption: Use as a glycosyl acceptor in disaccharide synthesis.
This process of building complex carbohydrates one monosaccharide at a time is central to the field of chemical glycobiology and is essential for creating the tools needed to probe the "glycocode" of life.
Conclusion
Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside is more than just a chemical compound; it is a molecular tool that enables the construction of intricate carbohydrate architectures. Its well-defined structure and predictable reactivity provide chemists with a reliable starting point for the synthesis of biologically important molecules. A thorough understanding of its properties and synthetic logic is essential for any researcher or drug development professional working at the interface of chemistry and biology. The strategic use of this and similar building blocks will continue to fuel innovation in the development of novel carbohydrate-based therapeutics and diagnostics.
References
- Chem-Impex. (n.d.). Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside.
- Synthose. (n.d.). Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside, Min. 98%.
- PubChem. (n.d.). Methyl 2,3,6-Tri-O-benzoyl-alpha-D-galactopyranoside. National Center for Biotechnology Information.
- MedChemExpress. (n.d.). Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside.
- J&K Scientific. (2009, August 3). Methyl 2,3,6-tri-O-benzoyl-a-D-galactopyranoside.
